2-(3-fluorophenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(3-fluorophenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 2-(3-fluorophenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 3-fluorophenol with chloroethyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates or phenoxy derivatives.
Scientific Research Applications
2-(3-fluorophenoxy)ethyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(3-fluorophenoxy)ethyl N-phenylcarbamate can be compared with other similar compounds, such as:
Phenyl carbamate: A simpler carbamate with similar chemical properties but lacking the fluorophenoxy group.
Ethyl N-phenylcarbamate: Another related compound with an ethyl group instead of the 2-(3-fluorophenoxy)ethyl moiety.
2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate: A compound with dichlorophenoxy substitution, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERVYGCPMBLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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